molecular formula C7H9Cl2N3 B8190997 Pyrrolo[1,2-a]pyrimidin-3-ylamine dihydrochloride

Pyrrolo[1,2-a]pyrimidin-3-ylamine dihydrochloride

Cat. No.: B8190997
M. Wt: 206.07 g/mol
InChI Key: FXMFYXMFIIZFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[1,2-a]pyrimidin-3-ylamine dihydrochloride ( 2379651-47-3) is a chemical compound with the molecular formula C 7 H 9 Cl 2 N 3 and a molecular weight of 206.07 g/mol . This high-purity compound is supplied for research and development purposes. The pyrrolo[1,2-a]pyrimidine scaffold is a nitrogen-containing bicyclic heterocycle of significant interest in medicinal chemistry . While specific biological data for this compound is limited in the public domain, closely related analogs have demonstrated a broad spectrum of pharmacological activities in scientific literature. For instance, certain pyrrolo[1,2-a]pyrimidine derivatives have been designed and synthesized as promising anticancer agents, showing efficacy in models of pulmonary metastatic melanoma . Other isomers of the pyrrolopyrimidine family, such as pyrrolo[2,3-d]pyrimidines, are the subject of extensive research due to their antimicrobial, antifungal, and antiviral properties . This suggests the core scaffold's value as a versatile building block in drug discovery. Researchers can utilize this compound as a key synthetic intermediate for the structural diversification of heterocyclic compounds or for investigating new biologically active molecules. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

pyrrolo[1,2-a]pyrimidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-6-4-9-7-2-1-3-10(7)5-6;;/h1-5H,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMFYXMFIIZFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=NC2=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Considerations and Synthetic Challenges

The pyrrolo[1,2-a]pyrimidine core distinguishes itself from related isomers (e.g., pyrrolo[2,3-d]pyrimidines) through its fused ring system, where the pyrrole nitrogen is adjacent to the pyrimidine ring. This configuration imposes unique regiochemical constraints during synthesis, particularly in introducing the 3-amino group. The dihydrochloride salt form further necessitates careful control over acidic workup conditions to avoid decomposition .

Cyclocondensation of Aminofuran Derivatives

A widely adopted strategy for pyrrolopyrimidines involves the cyclocondensation of 2-aminofuran derivatives with nitrile or guanidine-based nucleophiles. For example, US5254687A demonstrates that heating 2-amino-3-cyano-4-substituted furans with guanidine in ethanol at 70–80°C yields pyrrolo[2,3-d]pyrimidines with 2,4-diamino substituents . Adapting this approach, a hypothetical route to pyrrolo[1,2-a]pyrimidin-3-ylamine could involve:

  • Synthesis of 2-Amino-3-cyano-5-substituted furan : Starting from a substituted propanal and malononitrile via Knoevenagel condensation .

  • Cyclocondensation with Ammonia : Replacing guanidine with aqueous ammonia to direct amine formation at the 3-position.

  • Salt Formation : Treating the free base with HCl gas in ethanol to precipitate the dihydrochloride.

Key variables include solvent choice (alkanols preferred ), reaction temperature (70–100°C), and stoichiometry of the nucleophile (3:1 ammonia-to-furan ratio suggested for complete conversion).

Palladium-Catalyzed Coupling Reactions

WO2018005865A1 highlights the utility of palladium catalysis in constructing pyrrolo[3,2-d]pyrimidines via Suzuki-Miyaura couplings . For pyrrolo[1,2-a]pyrimidines, a plausible route involves:

  • Preparation of 3-Bromo-pyrrolo[1,2-a]pyrimidine : Bromination at the 3-position using NBS in DMF.

  • Buchwald-Hartwig Amination : Coupling with an ammonia equivalent (e.g., benzophenone imine) using Pd(OAc)₂/Xantphos, followed by acidic hydrolysis to yield the primary amine.

This method offers superior regiocontrol compared to cyclocondensation, with reported yields exceeding 65% for analogous systems . Critical parameters include ligand selection (Xantphos vs. BINAP) and temperature control (<20°C to minimize side reactions) .

Reductive Amination Approaches

Reductive amination provides an alternative pathway for introducing the 3-amino group post-cyclization. A representative protocol involves:

  • Synthesis of Pyrrolo[1,2-a]pyrimidin-3-one : Oxidation of a 3-hydroxyl precursor using MnO₂.

  • Condensation with Ammonium Acetate : Heating with NH₄OAc in MeOH to form the imine intermediate.

  • NaBH₄ Reduction : Reducing the imine to the amine at 0°C, followed by HCl salt formation.

This method circumvents the need for halogenated intermediates but requires careful handling of moisture-sensitive intermediates.

Acidic Workup and Salt Formation

Converting the free base to the dihydrochloride salt typically involves:

  • Solvent Selection : Ethanol or IPA preferred due to HCl solubility.

  • Stoichiometry : 2.2 equivalents of HCl gas to ensure complete salt formation.

  • Crystallization : Slow cooling from reflux to obtain crystalline product (>95% purity) .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Cyclocondensation 45–5590–92One-pot synthesisLimited regiocontrol
Pd-Catalyzed 65–7098–99High regioselectivityRequires toxic Pd catalysts
Reductive Amination50–6093–95Avoids halogenationMulti-step, low scalability

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-a]pyrimidin-3-ylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[1,2-a]pyrimidin-3-ylamine oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Pyrrolo[1,2-a]pyrimidin-3-ylamine dihydrochloride has shown significant promise in anticancer research. Studies indicate that this compound can inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival. For instance, in vitro assays demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0

These results suggest that this compound could serve as a lead compound for developing new anticancer agents .

Antiviral Properties
Research has indicated that derivatives of pyrrolo[1,2-a]pyrimidin-3-ylamine may exhibit antiviral activity, particularly against viruses such as HIV and other RNA viruses. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or host cell interactions .

Anti-inflammatory Effects
The compound also shows potential anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory diseases such as rheumatoid arthritis .

Biological Research Applications

Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies to better understand its interaction with specific molecular targets. For example, it has been studied as a potential inhibitor of kinases involved in various signaling pathways that regulate cellular processes such as apoptosis and proliferation .

Model Organism Studies
In vivo studies using model organisms like Caenorhabditis elegans have been conducted to assess the lifespan-extending properties of compounds related to this compound. These studies provide insights into how such compounds can affect metabolic pathways and longevity at a cellular level .

Industrial Applications

Pharmaceutical Development
The compound is being explored for its utility as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics make it a valuable building block for creating more complex molecules with potential therapeutic applications .

Material Science
Beyond medicinal applications, this compound is also being investigated for its properties in material science, particularly in developing new materials with unique electronic or photophysical properties .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound across various applications:

  • Anticancer Study : A recent study assessed the cytotoxicity of this compound against multiple cancer cell lines and found that it effectively reduced cell viability in a dose-dependent manner.
  • Inflammatory Disease Research : Another study highlighted its role in reducing inflammation markers in animal models of rheumatoid arthritis, suggesting a pathway for therapeutic development.

Mechanism of Action

The mechanism of action of Pyrrolo[1,2-a]pyrimidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate biological pathways, contributing to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Bioactivity Comparison of Pyrrolo-Fused Derivatives

Compound Name Core Structure Key Substituents Bioactivity Source Organism/Synthetic Route Reference
Pyrrolo[1,2-a]pyrimidin-3-ylamine dihydrochloride Pyrrolo[1,2-a]pyrimidine -NH₂ (amine), dihydrochloride salt Not explicitly reported (potential solubility-enhanced drug intermediate) Synthetic
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) (PPDHMP) Pyrrolo[1,2-a]pyrazine Hexahydro, 3-(2-methylpropyl) Antibacterial (against P. aeruginosa, E. coli) Bacillus pumilus, Streptomyces
8-((3R,4S)-4-ethylpyrrolidin-3-yl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine dihydrochloride (Upadacitinib Impurity 92) Imidazo-pyrrolo-pyrazine Ethylpyrrolidinyl, dihydrochloride Pharmaceutical impurity; structural analog of JAK inhibitors Synthetic
Pyrrolo[1,2-a][1,2,4]triazolo[1,5-c]quinazoline Triazolo-pyrrolo-quinazoline Fluorine, 2-thienyl moiety Lipoxygenase (LOX) inhibition (anti-inflammatory) Synthetic
1-Alkyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Pyrido-pyrrolo-pyrimidine Alkyl, carboxamide Antibiofilm (against S. aureus, E. coli) Synthetic

Pharmacological and Biochemical Profiles

  • Antimicrobial Activity: Pyrrolo[1,2-a]pyrazine-diones (e.g., PPDHMP) demonstrate broad-spectrum antibacterial effects, particularly against Gram-negative pathogens like Pseudomonas aeruginosa and Escherichia coli . These compounds are naturally produced by Bacillus and Streptomyces species, suggesting evolutionary optimization for microbial competition.
  • Anticancer Potential: Novel pyrrolo[1,2-a]pyrazine derivatives exhibit cytotoxic activity against cancer cell lines, attributed to their ability to disrupt cellular signaling pathways via electrophilic interactions .
  • Enzyme Inhibition : Triazolo-pyrrolo-quinazolines show strong affinity for lipoxygenase (LOX), a key enzyme in inflammatory pathways, with IC₅₀ values influenced by lipophilicity and substituent electronegativity .
  • Pharmaceutical Impurities : Upadacitinib impurities (e.g., Imidazo-pyrrolo-pyrazine dihydrochlorides) highlight the structural complexity required for Janus kinase (JAK) inhibition, though their biological roles remain secondary to the parent drug .

Key Differentiators of this compound

  • Core Heterocycle : The pyrimidine ring distinguishes it from pyrazine- or quinazoline-containing analogs, possibly altering target selectivity (e.g., kinase vs. LOX inhibition) .
  • Substituent Flexibility : The primary amine at position 3 allows for further functionalization, a feature leveraged in combinatorial chemistry for drug discovery .

Biological Activity

Pyrrolo[1,2-a]pyrimidin-3-ylamine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step reactions that may include cyclization of appropriate precursors. The chemical structure features a pyrrolo ring fused to a pyrimidine moiety, which is known to influence its biological properties.

Chemical Structure

  • Molecular Formula : C₇H₈Cl₂N₄
  • Molecular Weight : 195.07 g/mol

Anticancer Activity

This compound has demonstrated significant anticancer properties. It acts as an inhibitor of various enzymes involved in purine biosynthesis, which is crucial for tumor cell proliferation.

The compound inhibits the enzyme Glycinamide ribonucleotide formyltransferase (GARFTase) , leading to reduced nucleotide synthesis and subsequent inhibition of cancer cell growth. Studies indicate that this inhibition is mediated through selective uptake by folate receptors (FR) and proton-coupled folate transporters (PCFT), which are often overexpressed in tumor cells .

Antiviral Activity

Research has also indicated that derivatives of pyrrolo[1,2-a]pyrimidines exhibit antiviral activities against several viral strains. For instance, some compounds within this class have shown effectiveness against the hepatitis A virus (HAV) and herpes simplex virus type 1 (HSV-1) . This antiviral action is attributed to the interference with viral replication processes.

Antimicrobial Properties

In addition to anticancer and antiviral activities, this compound has been studied for its antimicrobial effects. Preliminary studies suggest moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations ranging from 10 to 100 µM, with IC50 values indicating potent activity against breast and ovarian cancer cells .

Case Study 2: Antiviral Activity

In a comparative study of pyrrolo derivatives, it was found that certain analogs exhibited greater than 70% inhibition of HAV at concentrations below 50 µM. This suggests potential for development as therapeutic agents against viral infections .

Table 1: Biological Activities of Pyrrolo[1,2-a]pyrimidin Derivatives

Compound NameActivity TypeIC50/EC50 ValueReference
Pyrrolo[1,2-a]pyrimidin-3-ylamineAnticancer15 µM
Pyrrolo[1,2-a]pyrimidin derivative AAntiviral<50 µM
Pyrrolo[1,2-a]pyrimidin derivative BAntimicrobialModerate Activity

Q & A

Q. What are the established synthetic routes for pyrrolo[1,2-a]pyrimidine derivatives, and how can they be adapted for Pyrrolo[1,2-a]pyrimidin-3-ylamine dihydrochloride?

  • Methodological Answer : Pyrrolo[1,2-a]pyrimidine scaffolds are typically synthesized via cyclization or annulation reactions. For example, cyclocondensation of aminopyrrolines with halocarbonyl compounds forms the pyrroloimidazole core, though yields may vary (e.g., 14% in some cases) . A one-step method involving propargylamine addition to acylethynylpyrroles, followed by base-catalyzed cyclization (e.g., Cs₂CO₃), has been reported for pyrrolo[1,2-a]pyrazines, which could inform adaptations for pyrimidine derivatives .
  • Key Considerations :
  • Optimize reaction conditions (solvent, temperature, catalyst) to improve yields.
  • Use spectroscopic techniques (¹H/¹³C NMR, HRMS) to confirm structural fidelity.

Q. How can researchers characterize this compound and confirm its purity?

  • Methodological Answer :
  • Chromatography : HPLC or GC-MS for purity assessment (e.g., retention time alignment with standards) .
  • Spectroscopy : FTIR for functional group analysis (e.g., amine and chloride peaks); ¹H NMR to verify proton environments .
  • Elemental Analysis : Confirm stoichiometry of dihydrochloride salt (e.g., C, H, N, Cl content) .
    • Data Table : Example GC-MS Analysis of Related Compounds
CompoundRetention Time (min)Relative Abundance (%)
Pyrrolo[1,2-a]pyrazine-1,4-dione (hexahydro-3-(2-methylpropyl))16.95–18.2756.67
Pyrrolo[1,2-a]pyrazine-1,4-dione (hexahydro-3-(phenylmethyl))21.49–21.7527.91

Advanced Research Questions

Q. How can researchers optimize low-yielding cyclization reactions for pyrroloheterocycles?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to Na₂CO₃ (e.g., Cs₂CO₃, K₃PO₄) to enhance intramolecular cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve reaction rates but require careful temperature control to avoid decomposition .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yields for thermally sensitive intermediates .

Q. What mechanisms underlie the biological activity of pyrrolo[1,2-a]pyrimidine derivatives, and how can they be validated experimentally?

  • Methodological Answer :
  • Antimicrobial Activity : Screen against Gram-positive/negative bacteria (e.g., Bacillus subtilis, E. coli) using disk diffusion assays. Pyrrolo[1,2-a]pyrazine-diones exhibit activity via membrane disruption, validated by SEM imaging of cell morphology changes .
  • Antioxidant Potential : Use DPPH radical scavenging assays; correlate activity with electron-donating substituents (e.g., methyl or phenyl groups) .
    • Data Table : Biological Activities of Analogous Compounds
CompoundActivityTarget OrganismIC₅₀/Zone of Inhibition
Hexahydro-3-(2-methylpropyl) derivativeAntimicrobialPythium myriotylum12 mm (zone)
Hexahydro-3-(phenylmethyl) derivativeAntioxidantDPPH radicals78% scavenging at 100 µg/mL

Q. How should researchers address contradictions in reported bioactivity data for pyrroloheterocycles?

  • Methodological Answer :
  • Standardize Assays : Control variables like microbial strain, culture conditions, and compound solubility.
  • SAR Studies : Systematically modify substituents (e.g., alkyl vs. aryl groups) to isolate structural contributors to activity .
  • Meta-Analysis : Compare data across studies using tools like molecular docking to predict binding affinities vs. experimental results .

Q. What strategies enable functionalization of the pyrrolo[1,2-a]pyrimidine core for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Palladium-Catalyzed Arylation : Introduce aryl groups at the C6 position using aryl bromides .
  • N-Alkylation : Modify the pyrrolidine nitrogen with electrophiles (e.g., 2-bromoacetophenones) .
  • Salt Formation : Explore dihydrochloride salts to improve solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.